molecular formula C7H5ClOS B1337623 3-(3-Thienyl)-acryloyl chloride

3-(3-Thienyl)-acryloyl chloride

Cat. No.: B1337623
M. Wt: 172.63 g/mol
InChI Key: RBAJKSGPATVNEF-OWOJBTEDSA-N
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Description

3-(3-Thienyl)-acryloyl chloride is an organosulfur compound characterized by a thiophene ring substituted at the 3-position with an acryloyl chloride group. Structurally, it belongs to the class of α,β-unsaturated acyl chlorides, which are highly reactive due to the electron-withdrawing nature of the carbonyl and chloride groups. This compound is typically synthesized via the reaction of 3-(3-thienyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by purification under controlled conditions . Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and functional materials.

Properties

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

(E)-3-thiophen-3-ylprop-2-enoyl chloride

InChI

InChI=1S/C7H5ClOS/c8-7(9)2-1-6-3-4-10-5-6/h1-5H/b2-1+

InChI Key

RBAJKSGPATVNEF-OWOJBTEDSA-N

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)Cl

Canonical SMILES

C1=CSC=C1C=CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(3-Thienyl)-acryloyl chloride, their physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method Applications
3-(3-Thienyl)-acryloyl chloride C₇H₅ClOS 172.63 Not reported Thionyl chloride with 3-(3-thienyl)acrylic acid Pharmaceuticals, polymer synthesis
3-(2-Furyl)acryloyl chloride C₇H₅ClO₂ 156.57 IR: 1688 cm⁻¹ (C=O); NMR: δ 5.44–7.24 ppm Thionyl chloride with 3-(2-furyl)acrylic acid Carbohydrate conjugates, dyes
(2E)-3-(4-Methylphenyl)acryloyl chloride C₁₁H₉ClO 196.64 B.P.: 132–135°C; Density: 1.15 g/mL Thionyl chloride with 4-methylcinnamic acid Medicinal chemistry, agrochemicals
3-(3-Nitrophenyl)acryloyl chloride C₉H₆ClNO₃ 211.6 Sensitive; irritant Thionyl chloride with 3-nitrocinnamic acid High-reactivity intermediates
3-(1-Naphthyl)acryloyl chloride C₁₃H₉ClO 216.66 Volatile; flammable Thionyl chloride with 1-naphthylacrylic acid Fluorescent dyes, photosensitive materials
3-(3,4,5-Trimethoxyphenyl)acryloyl chloride C₁₂H₁₁ClO₄ 254.67 Research-grade purity Thionyl chloride with trimethoxycinnamic acid Drug discovery, specialty chemicals

Reactivity and Stability

  • Electronic Effects: Thiophene vs. Furan: The thiophene ring in 3-(3-Thienyl)-acryloyl chloride has lower electronegativity compared to the furan ring in 3-(2-Furyl)acryloyl chloride. Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3-(3-Nitrophenyl)-acryloyl chloride) increase reactivity toward nucleophiles, making these derivatives suitable for rapid acylations. Conversely, electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl derivatives) reduce reactivity but improve solubility in polar solvents .
  • Spectral Characterization :

    • IR Spectroscopy : All acryloyl chlorides exhibit strong C=O stretching bands near 1680–1700 cm⁻¹. The disappearance of –OH peaks post-esterification (e.g., in azo-azomethine dye derivatives) confirms successful synthesis .
    • NMR Spectroscopy : Vinyl protons (δ 5.44–7.24 ppm) and carbonyl carbons (δ 160–170 ppm) are consistent across analogues, with shifts depending on substituent electronegativity .

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